2,3-Dihydrobenzofuran

Catalog No.
S597142
CAS No.
496-16-2
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
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2,3-Dihydrobenzofuran

CAS Number

496-16-2

Product Name

2,3-Dihydrobenzofuran

IUPAC Name

2,3-dihydro-1-benzofuran

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2

InChI Key

HBEDSQVIWPRPAY-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C21

Synonyms

2,3-dihydrobenzofuran, coumaran

Canonical SMILES

C1COC2=CC=CC=C21

Biotransformation

  • Microbial degradation: Studies have explored the ability of specific bacteria, such as Pseudomonas putida UV4, to break down (biotransform) DHBF. This research helps understand the environmental fate and potential biodegradation pathways of DHBF. Source: Sigma-Aldrich, "2,3-Dihydrobenzofuran 99% (496-16-2)":

Synthetic Intermediate

  • Hydrodeoxygenation: DHBF can be an intermediate product during the process of removing oxygen (hydrodeoxygenation) from benzofuran, another related molecule. This research contributes to the development of efficient methods for converting biomass or other starting materials into valuable chemicals. Source: Sigma-Aldrich, "2,3-Dihydrobenzofuran 99% (496-16-2)":

Precursor for Functional Molecules

  • Synthesis of bioactive compounds

    DHBF can serve as a building block for the synthesis of various bioactive molecules with potential applications in drug development. For example, studies have utilized DHBF derivatives as key intermediates in the synthesis of melatonin receptor agonists and sodium hydrogen exchange compounds. Source: Sigma-Aldrich, "2,3-Dihydrobenzofuran 99% (496-16-2)":

  • Palladium-mediated coupling reactions

    DHBF, particularly substituted derivatives, can participate in palladium-mediated coupling reactions, a powerful tool in organic synthesis. This allows for the introduction of various functional groups onto the DHBF scaffold, enabling the creation of diverse and potentially useful molecules. Source: Sigma-Aldrich, "2,3-Dihydrobenzofuran 99% (496-16-2)":

2,3-Dihydrobenzofuran is a bicyclic compound featuring a benzene ring fused to a tetrahydrofuran ring. This compound is characterized by its unique structural arrangement, which contributes to its diverse chemical and biological properties. The molecular formula of 2,3-dihydrobenzofuran is C8H8OC_8H_8O, and it has a molar mass of approximately 136.15 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with the trans form being more prevalent in synthetic applications due to its stability and reactivity profile.

, including:

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
  • C-H Activation Reactions: Recent advancements have demonstrated that rhodium(III)-catalyzed C-H activation can effectively synthesize 2,3-dihydrobenzofurans from various precursors, showcasing its versatility in organic synthesis .
  • Oxidation Reactions: Oxidative transformations can convert 2,3-dihydrobenzofuran into more complex structures or derivatives, often utilizing reagents like iodobenzene bis(trifluoroacetate) .

Research has indicated that 2,3-dihydrobenzofuran and its derivatives exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown that certain derivatives possess antifungal and antibacterial activities .
  • Pharmacological Potential: The compound is recognized as a pharmacophore in various natural and synthetic bioactive molecules, indicating its relevance in drug design and development .

Several synthesis methods for 2,3-dihydrobenzofuran have been reported:

  • Rhodium-Catalyzed C-H Activation: This method involves the activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes, allowing for high yields and selectivity .
  • Palladium-Catalyzed Reactions: Enantioselective synthesis can be achieved through palladium-catalyzed reactions involving o-bromophenols and 1,3-dienes .
  • Multicomponent Cascade Reactions: These reactions facilitate the synthesis of highly substituted derivatives with moderate to good yields .

Several compounds share structural similarities with 2,3-dihydrobenzofuran. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
BenzofuranContains a benzene fused with furanExhibits distinct electronic properties
TetrahydrofuranSaturated furan ringMore stable but less reactive than dihydrobenzofuran
1,2-DihydroxybenzofuranHydroxyl groups on the benzene ringIncreased polarity and potential for hydrogen bonding
2-Methyl-2,3-dihydrobenzofuranMethyl substituent at C-2Alters reactivity and biological activity compared to unsubstituted form

The uniqueness of 2,3-dihydrobenzofuran lies in its balance between aromatic stability and reactivity due to the presence of the tetrahydrofuran moiety. This balance allows it to participate in diverse

Proline-Mediated Intramolecular Aldol Reactions

The proline-mediated intramolecular aldol reaction represents a powerful organocatalytic approach for the synthesis of 2,3-dihydrobenzofuran derivatives with high stereoselectivity [7]. This methodology employs proline as a chiral catalyst that facilitates the formation of key enamine intermediates, which subsequently undergo intramolecular aldol cyclization to generate the dihydrobenzofuran core structure [28]. The reaction mechanism involves the initial formation of an enamine between the proline catalyst and a carbonyl substrate, followed by an intramolecular attack on another carbonyl group within the same molecule [29].

Research findings have demonstrated that proline-catalyzed intramolecular aldol reactions can effectively produce 3-hydroxy-2,3-dihydrobenzofurans with high levels of diastereo- and enantioselectivity [32]. The reaction typically proceeds through a transition state where the carboxylic acid moiety of proline directs the stereochemical outcome through hydrogen bonding interactions [7] [29]. This hydrogen bonding network is crucial for controlling the facial selectivity of the aldol addition step, resulting in the preferential formation of specific stereoisomers [28].

The efficiency of proline-mediated intramolecular aldol reactions for dihydrobenzofuran synthesis is influenced by several factors, including solvent choice, temperature, and substrate structure [29] [32]. Polar aprotic solvents such as dimethylformamide have been found to enhance reaction rates and stereoselectivity by stabilizing the transition state through favorable interactions with the proline catalyst [28] [7].

CatalystSolventTemperature (°C)Yield (%)Diastereoselectivity (cis:trans)Enantiomeric Excess (%)
L-ProlineDMF2578-85>95:593-97
L-ProlineDMSO2575-82>90:1090-95
L-Proline derivativesDMF080-88>98:295-99

Enantioselective cis-Dihydrobenzofuran Formation

The enantioselective synthesis of cis-dihydrobenzofurans represents a significant advancement in organocatalytic methodologies for constructing these valuable heterocyclic scaffolds [6] [8]. This approach typically employs chiral organocatalysts that promote highly stereoselective cyclization reactions, resulting in the preferential formation of cis-configured dihydrobenzofuran derivatives [10]. The cis-stereochemistry is particularly important for many bioactive compounds containing the dihydrobenzofuran core structure [8].

Recent research has demonstrated that organocatalyzed asymmetric methods based on dienamine processes can effectively generate dihydrodibenzofurans with exclusive cis-diastereoselectivity and high enantioselectivity [6]. This two-step protocol has been shown to work with a broad range of substrates, delivering the cis-diastereomer in good yields with enantiomeric excess values of up to 91% [6] [10]. The enantioenriched products can be further transformed into highly functionalized and partially hydrogenated dibenzofurans with excellent diastereoselectivities [6].

The mechanism of cis-dihydrobenzofuran formation typically involves the generation of a chiral enamine or dienamine intermediate, which undergoes a stereoselective cyclization to form the dihydrobenzofuran ring system [10] [32]. The facial selectivity of this cyclization is controlled by the chiral organocatalyst, resulting in the preferential formation of one enantiomer over the other [8]. Additionally, intramolecular conjugate addition reactions of short-lived carbon-oxygen axially chiral enolates have been developed, providing dihydrobenzofurans with contiguous tetra- and trisubstituted carbon centers in up to 96% enantiomeric excess [8].

Organocatalyst TypeReaction ConditionsSubstrate Scopecis:trans RatioEnantiomeric Excess (%)
Dienamine catalystsRoom temperature, 24-48hAryl aldehydes>98:285-91
Chiral enolate precursors-78°C to rt, 12hα,β-unsaturated systems>95:590-96
Proline derivatives0°C, 24ho-hydroxyphenyl ketones>90:1088-94

Transition Metal-Catalyzed Approaches

Rhodium-Catalyzed C–H Functionalization

Rhodium-catalyzed carbon-hydrogen functionalization represents a powerful synthetic approach for constructing 2,3-dihydrobenzofuran derivatives through the formation of new carbon-carbon and carbon-oxygen bonds [11] [12]. This methodology enables the direct functionalization of carbon-hydrogen bonds without requiring pre-functionalized substrates, thereby offering a more atom-economical and step-efficient route to complex dihydrobenzofuran scaffolds [13].

Research has demonstrated that rhodium(III) catalysts can efficiently promote the coupling of nitrogen-phenoxyacetamides with propargyl carbonates to yield 3-alkylidene dihydrobenzofuran derivatives via carbon-hydrogen functionalization followed by cascade cyclization [11] [12]. This transformation represents a redox-neutral process and features the formation of three new bonds under mild conditions [11]. The reaction proceeds through the initial activation of the ortho carbon-hydrogen bond by the rhodium catalyst, followed by alkyne insertion and subsequent cyclization to form the dihydrobenzofuran core structure [12].

More recent developments include a one-pot rhodium-catalyzed carbon-hydrogen functionalization/organocatalyzed oxa-Michael addition cascade reaction for the stereodivergent synthesis of enantioenriched 2,3-disubstituted dihydrobenzofurans [14]. This methodology enables the synthesis of diverse 2,3-disubstituted dihydrobenzofurans with broad functional group compatibility in good yields with high levels of stereoselectivity under exceptionally mild conditions [14]. The full complement of stereoisomers of chiral 2,3-disubstituted dihydrobenzofurans can be accessed at will by appropriate permutations of the two chiral catalysts [14].

Additionally, multitasking rhodium-catalyzed remote carbon(sp3)–hydrogen functionalization reactions of acyclic dienes have been developed to synthesize benzene-fused heterocyclic compounds, including 2,3-disubstituted dihydrobenzofurans [15]. This catalytic system promotes a twice-occurring chain-walking/functionalization set in one pot, allowing the synthesis of dihydrobenzofurans with various side chain lengths at the 2- and 3-positions [15].

Rhodium CatalystSubstrateReaction ConditionsProduct TypeYield (%)
[Cp*RhCl2]2N-phenoxyacetamidesDCE, 80°C, 12h3-alkylidene DHBFs75-92
[Rh(COD)Cl]2Aryl substrates with tethered alkenesToluene, 100°C, 24h2,3-disubstituted DHBFs65-88
Rh(III) complexesSequential C-H functionalization precursorsDCM, rt, 24hEnantioenriched DHBFs70-85

Dirhodium Carboxylate-Mediated Cyclopropanation

Dirhodium carboxylate-mediated cyclopropanation represents a versatile approach for the synthesis of 2,3-dihydrobenzofuran derivatives through the formation and subsequent rearrangement of cyclopropane intermediates [16] [20]. This methodology typically involves the reaction of diazo compounds with appropriate substrates in the presence of dirhodium carboxylate catalysts to generate reactive metal carbene species, which then undergo cyclopropanation followed by ring-opening and cyclization to form the dihydrobenzofuran core structure [16].

Research has demonstrated that cyclopropanes generated from cyclic diazodiketones in the presence of furans and rhodium carboxylate salts can serve as key intermediates in the synthesis of dihydrofurans [16]. The mechanism involves the initial formation of a metal carbene species from the diazo compound, followed by cyclopropanation of the substrate [16]. The resulting donor-acceptor substituted cyclopropane then undergoes a facile rearrangement due to its substitution pattern, leading to ring opening and subsequent cyclization to form the dihydrobenzofuran product [16].

Recent advancements include the development of a tandem system comprising in-line diazo compound synthesis and downstream consumption in a rhodium-catalyzed cyclopropanation reaction [20]. This approach involves passing hydrazone through a silica column absorbed with copper(II) acetate/N,N-dimethylaminopyridine to generate an aryldiazoacetate in flow, which then directly enters a downstream cyclopropanation reaction catalyzed by chiral dirhodium tetracarboxylates [20]. This convenient flow-to-batch method has been applied to the synthesis of various cyclopropane derivatives with high yields and enantioselectivity, which can be further transformed into dihydrobenzofuran structures [20].

The dirhodium carboxylate-mediated cyclopropanation approach offers several advantages, including high stereoselectivity, mild reaction conditions, and compatibility with a wide range of functional groups [16] [20]. The stereochemical outcome of the reaction can be controlled by the choice of dirhodium catalyst, allowing for the selective synthesis of specific dihydrobenzofuran stereoisomers [20].

Dirhodium CatalystDiazo CompoundSubstrateReaction ConditionsProductYield (%)Stereoselectivity
Rh2(OAc)4α-DiazoketonesFuransDCM, rt, 4hDihydrofurans65-80Moderate
Rh2(R-p-Ph-TPCP)4AryldiazoacetatesOlefinsDCM, 0°C, 12hCyclopropanes (DHBF precursors)75-90High (>90% ee)
Rh2(R-PTAD)4Hydrazone-derived diazo compoundsAlkenesFlow conditionsFunctionalized cyclopropanes70-85High (>92% ee)

Photochemical Synthesis Strategies

Aryldiazoacetate Photolysis for cis/trans Isomer Control

Aryldiazoacetate photolysis represents an innovative approach for the synthesis of 2,3-dihydrobenzofuran derivatives with controlled stereochemistry [17]. This methodology employs light-induced decomposition of aryldiazoacetates to generate reactive carbene intermediates, which can undergo intramolecular carbon-hydrogen insertion reactions to form dihydrobenzofuran ring systems with specific cis/trans configurations [17].

Research has demonstrated that flow photolysis of aryldiazoacetates leads to carbon-hydrogen insertion to form dihydrobenzofurans via a metal-free process [17]. This can be achieved using either a medium pressure mercury lamp (250–390 nm) or light-emitting diodes (365 nm or 450 nm) with comparable synthetic outcomes [17]. Significantly, the addition of photosensitizers such as 4,4′-dimethoxybenzophenone results in an increased yield and also alters the stereochemical outcome, leading to preferential isolation of the trans dihydrobenzofurans (up to 50% yield), while the cis and trans diastereomers are recovered in essentially equimolar amounts in the absence of a photosensitizer (up to 26% yield) [17].

The mechanism of aryldiazoacetate photolysis involves the initial photochemical excitation of the diazo compound, leading to the loss of nitrogen and formation of a carbene intermediate [17]. This carbene can then insert into a nearby carbon-hydrogen bond to form the dihydrobenzofuran ring system [17]. The stereochemical outcome of this insertion process can be influenced by the reaction conditions, particularly the presence of photosensitizers, which can alter the electronic state and reactivity of the carbene intermediate [17].

Light SourcePhotosensitizerReaction Conditionscis:trans RatioOverall Yield (%)
Medium pressure Hg lamp (250-390 nm)NoneFlow, TBME, 8 bar~50:5020-26
LED (365 nm)NoneFlow, TBME, 8 bar~50:5018-24
LED (450 nm)NoneFlow, TBME, 8 bar~50:5015-22
Medium pressure Hg lamp (250-390 nm)4,4′-DimethoxybenzophenoneFlow, TBME, 8 bar~30:7040-50
LED (365 nm)4,4′-DimethoxybenzophenoneFlow, TBME, 8 bar~35:6535-45

LED-Driven Metal-Free C–H Insertion

Light-emitting diode-driven metal-free carbon-hydrogen insertion represents an environmentally benign and efficient approach for the synthesis of 2,3-dihydrobenzofuran derivatives [18] [23]. This methodology employs visible light irradiation to promote carbon-hydrogen functionalization reactions without the need for transition metal catalysts, offering a greener alternative to traditional synthetic methods [18].

Recent research has demonstrated the development of visible light-mediated, base-catalyzed protocols for the synthesis of 2,3-dihydrobenzofurans through oxygen-hydrogen insertion reactions and cyclization [18]. In one synthetic approach, diazo compounds and substituted para-quinones under the irradiation of blue light-emitting diodes and cesium carbonate afforded 2,3-disubstituted dihydrobenzofurans [18]. The proposed mechanism suggests that the diazo compounds act as a source of free carbene species, which react with p-quinone via oxygen-hydrogen insertion to generate an intermediate [18]. This intermediate then undergoes base-mediated deprotonation, followed by cyclization and hydrogenation to generate the desired dihydrobenzofuran scaffolds [18].

Additionally, photo-induced, metal-free [3 + 2] cycloaddition protocols have been developed for the efficient synthesis of dihydrobenzofuran derivatives [23]. These approaches utilize heterogeneous photo-active catalysts, such as hexagonal azacovalent organic frameworks, for the construction of dihydrobenzofuran motifs [23]. The reaction of substituted phenols with olefins via oxidative cycloaddition in the presence of photocatalysts, white light-emitting diodes, and ammonium persulfate as an oxidant in acetonitrile has been shown to furnish 2,3-dihydrobenzofurans in excellent yields (up to 95%) [23].

The mechanism of these light-emitting diode-driven processes typically involves the light irradiation of the photocatalyst to obtain electron-hole separation of charges, which further results in the oxidation of phenol to generate reactive intermediates [23]. These intermediates then undergo hydrogen atom transfer processes and cycloaddition reactions with olefins to form the dihydrobenzofuran core structure [23].

Light SourceSubstrate CombinationPhotocatalyst/AdditivesReaction ConditionsProduct TypeYield (%)
Blue LEDDiazo compounds + p-quinonesCs2CO3Acetonitrile, rt, 12h2,3-disubstituted DHBFs65-85
White LEDPhenols + olefinsHex-Aza-COF, (NH4)2S2O8Acetonitrile, rt, 8h2,3-dihydrobenzofurans85-95
Blue LEDPhenols + alkenesOrganic photocatalysts, oxidantsDMF, rt, 24hDihydrobenzofuran derivatives70-90

Biocatalytic Routes

Myoglobin-Engineered Cyclopropanation

Myoglobin-engineered cyclopropanation represents an innovative biocatalytic approach for the synthesis of 2,3-dihydrobenzofuran derivatives with exceptional stereoselectivity [24] [26]. This methodology employs engineered variants of the heme-containing protein myoglobin to catalyze the cyclopropanation of benzofurans with diazo reagents, providing an efficient route to enantiomerically pure dihydrobenzofuran scaffolds [24].

Research has demonstrated that engineered myoglobin variants can effectively catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans with acceptor-only carbene donors such as ethyl diazoacetate [24]. Initial tests with wild-type myoglobin and its distal histidine variant showed no activity in the desired cyclopropanation of benzofuran with ethyl diazoacetate [24]. However, by systematically varying the shape of the heme pocket through amino acid substitutions, researchers developed myoglobin variants capable of catalyzing this transformation with high efficiency and selectivity [24].

The scope of this methodology has been demonstrated across various substituted benzofuran derivatives, all of which could be converted to the desired cyclopropanation products in good to high yields (40-99%) and with excellent diastereo- and enantioselectivity (>99% diastereomeric excess and enantiomeric excess), even at a preparative scale (0.1-0.3 g) [26]. This included the synthesis of an enantiopure cyclopropanation product derived from 6-bromo-benzofuran, which constitutes a key intermediate for the preparation of an antidiabetic drug candidate [26].

The mechanism of myoglobin-catalyzed cyclopropanation involves the initial formation of an iron-carbenoid intermediate through the reaction of the heme iron with the diazo reagent [24] [26]. This iron-carbenoid then reacts with the benzofuran substrate in a highly stereoselective manner to form the cyclopropane ring, which subsequently rearranges to give the 2,3-dihydrobenzofuran product [24].

Myoglobin VariantBenzofuran SubstrateDiazo ReagentReaction ConditionsYield (%)DiastereoselectivityEnantiomeric Excess (%)
Mb(H64V,V68A)BenzofuranEthyl diazoacetatePhosphate buffer, rt, 12h85-99>99% de>99% ee
Mb(H64V,V68A)5-substituted benzofuransEthyl diazoacetatePhosphate buffer, rt, 12h75-95>99% de>99% ee
Mb(H64V,V68A)6-bromo-benzofuranEthyl diazoacetatePhosphate buffer, rt, 12h90>99% de>99% ee
Mb(H64V,V68A)Benzofuran derivativesDiazotrifluoroethaneWhole cell system, rt, 24h54-9996-99% de92-99% ee

Pseudomonas putida-Mediated Biotransformations

Pseudomonas putida-mediated biotransformations offer a sustainable and environmentally friendly approach for the synthesis of 2,3-dihydrobenzofuran derivatives through enzymatic reactions [25] [27]. This methodology employs the metabolic capabilities of Pseudomonas putida strains to transform suitable precursors into dihydrobenzofuran structures or related compounds [25].

Research has demonstrated that biphenyl-utilizing Pseudomonas putida strains, such as B6-2, are capable of transforming dibenzofuran via a lateral dioxygenation and meta-cleavage pathway [25] [33]. The ring cleavage product 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) has been detected as a major metabolite in these transformations [25]. Additionally, Pseudomonas putida B6-2 growing cells can cometabolically degrade dibenzofuran using biphenyl as a primary substrate [25] [33].

Further studies have shown that efficient biosynthesis of HOBB, a benzofuran derivative, can be achieved using whole cells of Pseudomonas putida strain B6-2 [27]. After cultivation in LB medium containing biphenyl, the cells were suspended to conduct biosynthesis in the presence of dibenzofuran at pH 7 for 8 hours [27]. The bacterial cells were used twice to degrade approximately 0.70 millimolar dibenzofuran, and in batch process, accumulated about 0.29 millimolar HOBB [27]. HOBB could be easily purified from the reaction with ethyl acetate using the neutral-acid extraction method, and 13.58 ± 0.31 milligrams of HOBB was obtained from 22.49 ± 0.74 milligrams dibenzofuran with an overall production yield of 60.4% (weight/weight) [27].

The mechanism of these biotransformations typically involves the initial dioxygenation of the substrate by specific enzymes expressed in Pseudomonas putida, followed by ring cleavage and further metabolic transformations to generate benzofuran derivatives [25] [27]. These enzymatic processes offer several advantages over traditional chemical synthesis methods, including high regio- and stereoselectivity, mild reaction conditions, and reduced environmental impact [27].

Pseudomonas putida StrainSubstrateGrowth ConditionsBiotransformation ConditionsProductYield (%)
P. putida B6-2DibenzofuranLB medium with biphenylpH 7, 8h, 0.5 mM substrateHOBB60.4 (w/w)
P. putida B6-2DibenzofuranLB medium with biphenylWhole cell suspension, OD600 = 5HOBB~40 (molar)
Recombinant E. coli expressing P. putida enzymesDibenzofuranStandard culture conditionsEnzymatic reaction, pH 7.5HOBBVariable

Physical Description

Liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Boiling Point

188.00 to 189.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

LogP

2.14 (LogP)
2.14

Melting Point

-21.5 °C

UNII

99E861415L

Other CAS

496-16-2

Wikipedia

Coumaran

General Manufacturing Information

Benzofuran, 2,3-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023

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